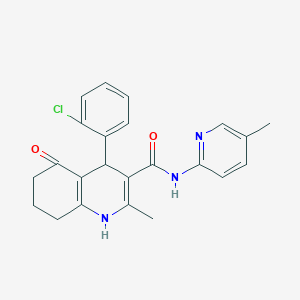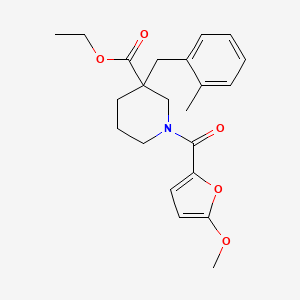
N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide, commonly known as DPBA, is a synthetic compound that has attracted significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DPBA belongs to the class of amides and has a molecular weight of 335.4 g/mol.
作用機序
The mechanism of action of DPBA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DPBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DPBA has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. In addition, DPBA has been shown to bind to dopamine receptors and induce their activation.
Biochemical and Physiological Effects
DPBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPBA can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the activity of proteins. In vivo studies have shown that DPBA can reduce the growth of tumors and improve the survival of animals with cancer. DPBA has also been shown to have analgesic and anti-inflammatory effects in animal models.
実験室実験の利点と制限
DPBA has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. DPBA is also relatively easy to synthesize using standard organic chemistry techniques. However, DPBA has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. DPBA also has limited availability, which can make it expensive and difficult to obtain.
将来の方向性
There are several future directions for research on DPBA. One potential area of research is the development of DPBA derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of DPBA as a dopamine receptor agonist for the treatment of Parkinson's disease. DPBA could also be investigated for its potential use as an anti-inflammatory and analgesic agent in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of DPBA and its potential applications in various fields of research.
合成法
DPBA can be synthesized using a multistep process that involves the condensation of 2,4-dimethoxybenzaldehyde with phenethylamine, followed by the reaction with benzoyl chloride. The final product is obtained by purification using column chromatography or recrystallization. The synthesis of DPBA is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
DPBA has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, DPBA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. DPBA has also been studied for its potential use as an anti-inflammatory and analgesic agent due to its ability to inhibit the production of pro-inflammatory cytokines. In pharmacology, DPBA has been investigated for its potential use as a dopamine receptor agonist due to its structural similarity to dopamine. In biochemistry, DPBA has been studied for its ability to bind to proteins and modulate their activity.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-26-19-14-15-21(22(16-19)27-2)24-23(25)20-11-7-6-10-18(20)13-12-17-8-4-3-5-9-17/h3-11,14-16H,12-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPVBHIZWSUYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367302 |
Source


|
| Record name | ST50184483 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5635-28-9 |
Source


|
| Record name | ST50184483 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5002362.png)
![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5002370.png)
![methyl 4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5002375.png)
![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B5002384.png)
![3-{[(3-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5002394.png)
![1-(3-methyl-2-buten-1-yl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5002400.png)

![7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5002415.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5002423.png)

![6-methyl-5-[5-(5-methyl-2-phenyl-3-furyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5002429.png)

![N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5002456.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5002466.png)